Ethyl 2,3-dimethylquinoxaline-6-carboxylate
CAS No.: 32388-06-0
Cat. No.: VC4676484
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32388-06-0 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.267 |
| IUPAC Name | ethyl 2,3-dimethylquinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 |
| Standard InChI Key | UDUQPOGWJUMYLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic quinoxaline system (a benzene ring fused to a pyrazine ring) with three key substituents:
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Methyl groups at positions 2 and 3, enhancing electron density and steric bulk.
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An ethyl ester (–COOCH₂CH₃) at position 6, introducing polar functionality and influencing solubility .
The IUPAC name, ethyl 2,3-dimethylquinoxaline-6-carboxylate, reflects this substitution pattern. X-ray crystallography and NMR studies confirm planar geometry, with dihedral angles between substituents affecting packing efficiency in solid states .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.26 g/mol | |
| Melting Point | 362–364 K (89–91°C) | |
| Solubility | Soluble in ethanol, DMSO | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Synthesis and Scalability
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Quinoxaline Core Formation: Condensation of 6-substituted-1,2-phenylenediamines with 2,3-butanedione under solvent-free conditions yields 2,3-dimethylquinoxaline intermediates .
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Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) introduces the carboxylate group at position 6.
Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the intermediate carboxylic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Industrial Production
For large-scale synthesis, continuous flow reactors are employed to optimize yield (>85%) and reduce reaction time. Key parameters include:
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Temperature: 298–313 K
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Residence time: 15–20 minutes
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Catalyst: Triethylamine (0.5 equiv).
Table 2: Comparison of Synthesis Methods
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Reaction Time | 4–6 hours | 15–20 minutes |
| Purity | 95–97% | 98–99% |
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich quinoxaline ring undergoes regioselective reactions:
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Nitration: Occurs preferentially at position 5 due to directing effects of the ester group .
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Halogenation: Bromine or chlorine substitutes at position 7, forming derivatives with enhanced biological activity .
Oxidation Studies
Selenium dioxide-mediated oxidation of the methyl groups produces aldehydes, critical for synthesizing Schiff base ligands. Theoretical calculations (DFT) reveal that electron-withdrawing substituents at position 6 lower activation energies by stabilizing transition states .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: Structural analogs are explored in targeting EGFR and VEGFR.
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Antimalarials: Hybrid molecules combining quinoxaline and artemisinin motifs show nanomolar activity against Plasmodium falciparum.
Materials Science
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Coordination Polymers: The ester group chelates metal ions (e.g., Cu²⁺, Zn²⁺), forming luminescent materials with applications in OLEDs .
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Corrosion Inhibitors: Adsorption on mild steel surfaces reduces corrosion rates by 60–70% in acidic environments.
Comparison with Related Quinoxalines
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| Ethyl 2,3-dichloroquinoxaline-6-carboxylate | Cl at 2,3 | Antifungal: 12 µM |
| Ethyl 2,3-dimethylquinoxaline-6-carboxylate | CH₃ at 2,3 | Anticancer: 45 µM |
| 2,3-Dimethylquinoxaline | CH₃ at 2,3 | Antibacterial: 18 µM |
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